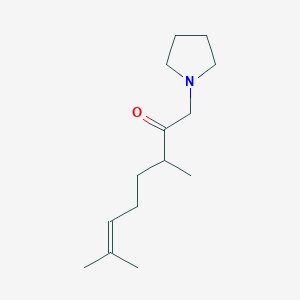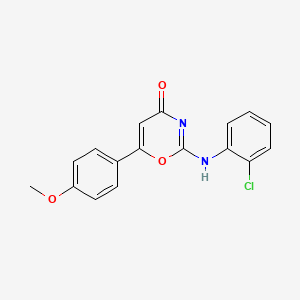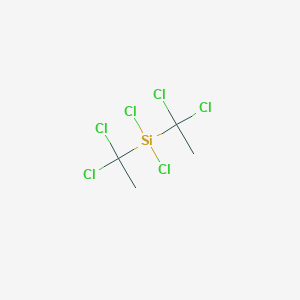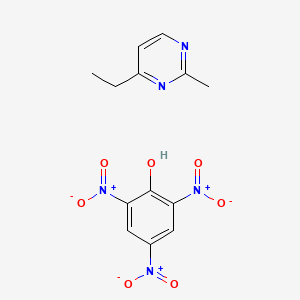
CID 13153765
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl azodicarboxylate . It is an organic compound with the structural formula CH3CH2−O−C(=O)−N=N−C(=O)−O−CH2CH3. This compound is characterized by a central azo functional group flanked by two ethyl ester groups. Diethyl azodicarboxylate is an orange-red liquid that is highly reactive and used in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl azodicarboxylate can be synthesized through the reaction of hydrazine with diethyl carbonate. The reaction typically involves the following steps:
- Hydrazine reacts with diethyl carbonate in the presence of a base such as sodium ethoxide.
- The reaction mixture is heated to facilitate the formation of diethyl azodicarboxylate.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, diethyl azodicarboxylate is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl azodicarboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of diethyl oxalate.
Reduction: Formation of diethyl hydrazine dicarboxylate.
Substitution: Formation of various substituted diethyl azodicarboxylate derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl azodicarboxylate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
Diethyl azodicarboxylate acts as an electron acceptor and a dehydrogenating agent. It converts alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups. The mechanism involves the transfer of electrons from the substrate to diethyl azodicarboxylate, leading to the formation of the desired products .
Vergleich Mit ähnlichen Verbindungen
Dimethyl azodicarboxylate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl oxalate: Similar in structure but lacks the azo functional group.
Uniqueness: Diethyl azodicarboxylate is unique due to its central azo functional group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to participate in the Mitsunobu reaction sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H26PSn |
|---|---|
Molekulargewicht |
356.05 g/mol |
InChI |
InChI=1S/C13H20P.2CH3.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;/h6-10H,1,5,11H2,2-4H3;2*1H3; |
InChI-Schlüssel |
DZAMNHKVICWSME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CCC[Sn](C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)


![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)

![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)


